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Compound of Interest

Compound Name: 4-Chloro-2,N-dimethylaniline

CAS No.: 30273-07-5

Cat. No.: B13503585 Get Quote

CAS: 30273-07-5 | Formula:

| MW: 155.62 g/mol [1]

Executive Summary & Structural Logic
4-Chloro-2,N-dimethylaniline (also known as N-methyl-4-chloro-o-toluidine) is a secondary

amine intermediate often utilized in the synthesis of agrochemicals and pharmaceuticals.[1] Its

structural core combines the electronic effects of a halogenated aromatic ring with the steric

influence of an ortho-methyl group and the donating capability of a secondary amine.[1]

For the analytical scientist, validating this structure requires distinguishing it from its isomers

(e.g., 4-chloro-2,6-dimethylaniline or 4-chloro-N,N-dimethylaniline).[1] This guide provides the

spectral fingerprints (MS, NMR, IR) required to confirm identity and purity, using the parent

compound 4-chloro-2-methylaniline (CAS 95-69-2) as a comparative baseline.[1]

Structural Validation Pathway
The following logic flow illustrates the analytical decision-making process for confirming the

"2,N" substitution pattern versus common isomers.
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Figure 1: Analytical logic flow for differentiating 4-Chloro-2,N-dimethylaniline from tertiary and

primary amine isomers.

Mass Spectrometry (MS) Analysis
Methodology: GC-MS (EI, 70 eV) is the preferred method for purity assessment.[1] Core

Diagnostic: The presence of a chlorine atom provides a definitive isotopic signature.[1]

Fragmentation Logic
The molecular ion (

) appears at m/z 155.[1] The most critical validation check is the Chlorine Isotope Cluster.[1]
You must observe a roughly 3:1 intensity ratio between m/z 155 (

) and m/z 157 (

).
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m/z (Ion) Intensity (%) Fragment Identity Mechanistic Insight

155 100 (Base)

Stable molecular ion

due to aromatic

stabilization.

157 ~32 isotope peak.[1]

Mandatory QC check.

140 ~40-60

Loss of N-methyl

group (radical

cleavage).[1]

120 ~15-25
Homolytic cleavage of

the C-Cl bond.[1]

91 ~10-20

Tropylium ion

rearrangement

(characteristic of

benzyl/tolyl systems).

[1]

Scientist's Note: Unlike aliphatic amines which fragment heavily at the

-carbon, the aromatic ring stabilizes the molecular ion.[1] If the m/z 155 peak is weak or absent,
suspect thermal degradation in the injector port or check the ion source temperature (keep <
230°C).

Nuclear Magnetic Resonance (NMR)
Solvent:

(Chloroform-d) is recommended for resolution of the N-methyl vs. Ring-methyl signals.[1]
Internal Standard: TMS (

0.00 ppm).[1]

NMR: Proton Assignment
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The key to distinguishing this from the N,N-dimethyl isomer is the presence of the broad NH

singlet and the integration of the methyl groups (3H vs 3H, rather than 6H).[1]

Shift (

ppm)
Mult. Int.[1] Assignment

Structural
Context

7.05 - 7.15 dd 1H Ar-H (C3)

Ortho to

Chlorine, meta to

Amine.[1]

7.00 - 7.05 d 1H Ar-H (C5)
Ortho to

Chlorine.[1]

6.50 - 6.60 d 1H Ar-H (C6)

Ortho to Amine

(shielded by

electron

donation).[1]

3.60 - 3.90 br s 1H N-H

Exchangeable.[1]

Broadening

varies with

concentration/wa

ter.

2.85 - 2.90 s 3H N-CH

Diagnostic

singlet.[1]

Downfield due to

Nitrogen

electronegativity.

2.10 - 2.15 s 3H Ar-CH
Ring methyl

(C2).[1] Upfield

relative to N-Me.

NMR: Carbon Framework
Expect 8 distinct carbon signals. The chemical shifts are predicted based on additivity rules

applied to the parent 4-chloro-2-methylaniline.
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Aliphatic:

30.8 (N-Me),

17.5 (Ar-Me).[1]

Aromatic: Six signals in the range of 110–145 ppm.[1] The C-N carbon (C1) will be the most

deshielded (~145 ppm), while the C-Cl carbon (C4) typically appears around 120-125 ppm.

[1]

Infrared Spectroscopy (FT-IR)
Sampling: ATR (Attenuated Total Reflectance) on neat oil/low-melting solid.[1]

The IR spectrum provides the fastest "Go/No-Go" decision between the primary amine

precursor and the secondary amine product.

Wavenumber (

)
Vibration Mode Diagnostic Value

3410 - 3440 N-H Stretch

Single sharp band. (Primary

amines show a doublet;

Tertiary show none).[1]

2800 - 3000 C-H Stretch

Mixed aromatic (

) and aliphatic (

) stretches.[1]

1590 - 1610 C=C Aromatic Ring breathing modes.[1]

1050 - 1100 C-N Stretch
Strong band characteristic of

aryl amines.

800 - 850 C-Cl Stretch
Often obscured, but distinct in

the fingerprint region.[1]

Experimental Protocol: Synthesis & Purification
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Note: This protocol outlines the N-methylation of 4-chloro-2-methylaniline, the standard route to

CAS 30273-07-5.[1]

Reaction Workflow
The challenge in synthesizing the "2,N" isomer is preventing over-methylation to the "N,N"

tertiary amine.[1] A reductive amination approach is preferred over direct alkylation with methyl

iodide to control selectivity.

Reagents: 4-Chloro-2-methylaniline (1.0 eq), Paraformaldehyde (1.1 eq), NaBH

or NaCNBH

(Reducing agent), Methanol (Solvent).[1]

Procedure:

Dissolve amine in Methanol.[1]

Add Paraformaldehyde and stir for 2 hours to form the imine/hemiaminal intermediate.

Cool to 0°C and slowly add reducing agent.

Stir at room temperature for 12 hours.

Workup: Quench with water, extract with Ethyl Acetate, wash with brine.[1]

Purification: Silica Gel Column Chromatography.

Mobile Phase: Hexane:Ethyl Acetate (9:1).[1] The secondary amine usually elutes after the

tertiary impurity but before the unreacted primary amine.
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Figure 2: Synthesis and purification workflow emphasizing selectivity control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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